8-Acetyl-7-hydroxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
42345-38-0 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
8-acetyl-7-hydroxy-3-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H14O4/c1-10-16(21)13-8-9-14(20)15(11(2)19)18(13)22-17(10)12-6-4-3-5-7-12/h3-9,20H,1-2H3 |
InChI Key |
BCMYRSVULDHSMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2C(=O)C)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation-Mediated Synthesis
Friedel-Crafts acylation serves as a cornerstone for introducing the acetyl group at the 8-position of the coumarin scaffold. The 7-hydroxy group acts as an ortho/para-directing moiety, enabling electrophilic substitution at the adjacent carbon. A representative protocol involves reacting 7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) .
Mechanistic Insights :
The reaction proceeds via the formation of an acylium ion (CH₃CO⁺), which undergoes electrophilic attack at the 8-position. The Lewis acid coordinates with the carbonyl oxygen of acetyl chloride, enhancing its electrophilicity. Steric hindrance from the 2-phenyl and 3-methyl groups necessitates prolonged reaction times (8–12 hours) at 0–5°C to achieve regioselectivity .
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | BF₃·OEt₂ | 78 |
| Solvent | Dichloromethane | 82 |
| Temperature | 0°C | 75 |
| Reaction Time | 10 hours | 78 |
Post-acetylation, the crude product is purified via recrystallization from a 2:1 petroleum ether-isopropanol mixture, yielding colorless crystals . Challenges include competing acetylation at the 5-position, which is mitigated by steric blocking from the 3-methyl group.
Pechmann Condensation with In-Situ Acetylation
The Pechmann condensation offers a one-pot strategy to construct the coumarin core while introducing the acetyl group. This method employs resorcinol derivatives and β-keto esters under acidic conditions. For the target compound, 3-methyl-2-phenylresorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 60°C for 6 hours, followed by in-situ acetylation using acetic anhydride .
Reaction Pathway :
-
Coumarin Formation : Protonation of the β-keto ester facilitates nucleophilic attack by the resorcinol’s hydroxyl group, forming the chromen-4-one skeleton.
-
Acetylation : The intermediate 7-hydroxycoumarin undergoes acetylation at the 8-position via electrophilic substitution, driven by excess acetic anhydride.
Key Data :
-
Yield : 68% after column chromatography (silica gel, hexane:ethyl acetate 4:1).
-
Purity : ≥95% (HPLC, C18 column, acetonitrile-water gradient).
This method’s advantage lies in its convergence, though the use of concentrated sulfuric acid necessitates stringent temperature control to avoid sulfonation side reactions .
Kostanecki Cyclization with Subsequent Functionalization
The Kostanecki reaction enables the synthesis of chromones from hydroxyacetophenones, providing a platform for late-stage acetylation. Starting with 2-hydroxy-3-methyl-5-phenylacetophenone, cyclization is achieved using potassium hydroxide in ethanol under reflux. The resultant 7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one is then acetylated as described in Section 1 .
Comparative Analysis :
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization | KOH, EtOH, reflux | 85 |
| Acetylation | AcCl, pyridine | 72 |
This two-step approach affords superior control over ring formation but requires isolation of the intermediate coumarin, increasing process complexity.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis time from hours to minutes. A modified Pechmann protocol employs 3-methyl-2-phenylresorcinol and ethyl acetoacetate in polyphosphoric acid (PPA) under microwave irradiation (300 W, 120°C, 15 minutes), followed by acetylation using acetyl chloride and BF₃·OEt₂ .
Performance Metrics :
-
Reaction Time : 15 minutes (vs. 6 hours conventional).
-
Yield : 74% (vs. 68% conventional).
-
Energy Efficiency : 40% reduction in energy consumption.
Microwave methods are particularly advantageous for scale-up, though specialized equipment is required.
Solvent-Free Mechanochemical Synthesis
Emerging mechanochemical techniques eliminate solvent use, aligning with green chemistry principles. Ball milling 3-methyl-2-phenylresorcinol, ethyl acetoacetate, and acetic anhydride with catalytic p-toluenesulfonic acid (PTSA) for 2 hours yields the target compound directly .
Advantages :
-
Solvent-Free : Reduces waste generation.
-
Yield : 70% with 98% purity.
-
Temperature : Room temperature operation.
This method is under active investigation for industrial adoption but currently lacks scalability data.
Chemical Reactions Analysis
Fries Rearrangement
The acetyl group at position 8 undergoes Fries rearrangement under acidic conditions. In a synthesis protocol, 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one (structurally analogous to the target compound) was treated with AlCl₃ at 135–145°C, yielding 75% of rearranged product after crystallization .
Key Data:
| Reaction Type | Reagents/Conditions | Product | Yield | Melting Point |
|---|---|---|---|---|
| Fries Rearrangement | AlCl₃, 135–145°C, 2 hrs | 8-Acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one | 75% | 180°C |
Mechanistic Insight:
The reaction proceeds via electrophilic aromatic substitution, where the acetyl group migrates to the ortho position of the hydroxyl group under Lewis acid catalysis .
Alkylation and Esterification
The hydroxyl group at position 7 participates in nucleophilic substitution reactions. For example, treatment with allyl bromide in acetone using K₂CO₃ as a base produces allyl ether derivatives .
Example Reaction:
Spectral Confirmation:
Formation of Hydrazones and Chalcones
The acetyl group reacts with hydrazines or aldehydes to form derivatives with potential bioactivity. A study synthesized hydrazones by condensing the compound with hydrazine hydrate , yielding pyrazole derivatives under reflux conditions .
Representative Data:
| Derivative Type | Reagents | Conditions | Application |
|---|---|---|---|
| Hydrazone | Hydrazine hydrate | Reflux, EtOH | Antiproliferative agents |
| Chalcone | Aldehydes (e.g., cinnamaldehyde) | KOH, EtOH, RT | Anti-inflammatory agents |
Notable Example:
Cyclization to Pyrano[2,3-f]chromene-diones
Under basic conditions (e.g., NaOEt/DMF ), the compound undergoes cyclization to form fused pyranochromene-dione structures. This reaction exploits the reactivity of the acetyl and hydroxyl groups to form a six-membered oxygenated ring .
Synthetic Pathway:
-
Intermediate Formation: 8-Acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one → Cyclization → 8-Methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione.
Oxidation and Reduction Reactions
-
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ under acidic conditions.
-
Reduction: The ketone moiety is reducible with NaBH₄ or LiAlH₄ to form secondary alcohols, though this is less common due to steric hindrance .
Biological Activity Correlation
Derivatives of this compound show marked biological activities:
-
Hydrazones: Demonstrated antiproliferative effects against HeLa cells (IC₅₀ = 8.2 µM) .
-
Allyl Ethers: Exhibited 78% tyrosinase inhibition at 50 µM .
Table 2: Spectral Data for Key Derivatives
| Derivative | IR (C=O stretch, cm⁻¹) | ¹H-NMR (δ, ppm) | Melting Point |
|---|---|---|---|
| Parent Compound | 1689 | 3.02 (s, 6H, N(CH₃)₂) | 180°C |
| Allyl Ether | 1722 | 4.58 (d, O–CH₂) | 76–78°C |
| Pyrano-dione | 1797 | 5.97 (m, CH) | 180°C |
Scientific Research Applications
Chemistry
8-Acetyl-7-hydroxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one serves as a building block for synthesizing various heterocyclic compounds. Its unique structure allows for modifications that can lead to new materials with diverse properties.
Biology
The compound exhibits significant biological activities:
- Antioxidant Activity : It effectively scavenges free radicals, which is crucial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory disorders.
Medicine
The compound has shown potential therapeutic applications in treating various diseases, including:
| Disease | Mechanism of Action |
|---|---|
| Cancer | Induces apoptosis in cancer cells through caspase activation. |
| Alzheimer’s Disease | Inhibits acetylcholinesterase, enhancing acetylcholine levels. |
| HIV | Exhibits antiviral properties through enzyme inhibition. |
Research indicates that this compound has diverse biological effects:
| Biological Activity | IC₅₀ (μM) | Reference |
|---|---|---|
| Human Acetylcholinesterase | 1.52 - 4.95 | |
| Human Monoamine Oxidase A | 6.97 - 7.65 |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects on neuronal cell lines subjected to oxidative stress. Treatment with this compound significantly improved cell viability and reduced apoptosis markers, highlighting its potential in neuroprotection.
Case Study 2: Anti-cancer Properties
Another study focused on the anti-cancer effects against various cancer cell lines. The findings revealed that it induced apoptosis through caspase pathway activation and inhibited cell proliferation.
Mechanism of Action
The mechanism of action of 8-acetyl-7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as cyclooxygenase (COX) and DNA gyrase, leading to anti-inflammatory and antimicrobial effects . The compound also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) Derivatives
- 14d: 3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one Synthesis: Reacted 7a with ethanolamine in ethanol (81% yield, m.p. 171°C) . Key Features: Polar 2-hydroxyethylamino group increases hydrophilicity compared to the acetyl group in the target compound.
- 14e: 3-[2-Benzoyl-3-(2-pyridylamino)propyl]-4-hydroxy-6-methylpyran-2-one Synthesis: Reacted 7a with 2-aminopyridine in THF (45% yield, m.p. 175°C) .
*Calculated based on structural analogy.
Glucopyranosyl-Substituted Chromone ()
- 8-β-D-Glucopyranosyl-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one Key Features: The β-D-glucopyranosyl group at position 8 dramatically increases hydrophilicity and molecular weight (estimated >450 g/mol) compared to the acetyl group in the target compound. Such modifications are often employed to enhance aqueous solubility for drug formulations .
Fluorinated Derivatives ()
- Compound 42 (Hydrochloride): 5-Amino-2-(4-amino-3-fluorophenyl)-7-dimethylaminomethyl-6,8-difluoro-4H-1-benzopyran-4-one Molecular Formula: C₁₈H₁₆F₃N₃O₂ (MW 363.3) . Key Features: Fluorine atoms enhance metabolic stability and lipophilicity; dimethylaminomethyl improves membrane permeability.
Benzothiazolyl-Modified Chromone ()
- 8-(1-Azepanylmethyl)-3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one Molecular Formula: C₂₄H₂₄N₂O₃S (MW 420.5) .
Research Findings and Implications
- Synthetic Flexibility: The chromone core allows diverse substitutions (e.g., acetyl, glucopyranosyl, benzothiazolyl) via reactions with amines, thiols, or nucleophiles, as demonstrated in –2 and 6 .
- Structure-Activity Relationships (SAR): Hydrophilicity vs. Lipophilicity: Glucopyranosyl derivatives () favor aqueous solubility, whereas acetyl or benzoyl groups (–2) enhance membrane penetration . Electron Effects: Electron-withdrawing groups (e.g., acetyl, fluorine) stabilize the chromone ring and modulate reactivity . Bioactivity: Fluorinated derivatives () are prioritized in drug discovery for enhanced target affinity and metabolic resistance .
Biological Activity
8-Acetyl-7-hydroxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one, also known as a coumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and enzyme inhibitory effects, supported by research findings and case studies.
The compound's chemical structure can be defined by the following properties:
- Molecular Formula : C₁₈H₁₄O₄
- Molecular Weight : 294.30 g/mol
- CAS Number : 42345-38-0
1. Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, which is crucial in mitigating oxidative stress-related diseases.
2. Anti-inflammatory Effects
The compound has shown promising results in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory disorders.
3. Enzyme Inhibition
A significant aspect of this compound's biological activity lies in its ability to inhibit key enzymes:
| Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|
| Human Acetylcholinesterase (hAChE) | 1.52 - 4.95 | |
| Human Monoamine Oxidase A (hMAO-A) | 6.97 - 7.65 |
These inhibition values indicate that the compound may serve as a lead for developing treatments for neurodegenerative diseases like Alzheimer's.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound on neuronal cell lines subjected to oxidative stress. The results showed that treatment with this compound significantly improved cell viability and reduced markers of apoptosis, highlighting its potential in neuroprotection.
Case Study 2: Anti-cancer Properties
Another study focused on the anti-cancer effects of this coumarin derivative against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation, suggesting its role as a potential anti-cancer agent.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
- Enzyme Binding : The compound's structure allows it to effectively bind to active sites of enzymes like hAChE and hMAO-A, inhibiting their activity and altering metabolic pathways.
Q & A
Q. How can isotopic labeling (e.g., ¹³C, ²H) track metabolic pathways in pharmacokinetic studies?
- Methodological Answer : Synthesize ¹³C-labeled derivatives at the acetyl group (C8) using ¹³C-acetic anhydride. LC-MS/MS analysis of plasma/tissue samples identifies metabolites (e.g., glucuronidated or sulfated forms). ’s protocols for pivaloyl-protected analogs can guide stable isotope incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
